Ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate
Description
Ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate is a fused heterocyclic compound featuring a pyrazole ring fused to a partially saturated cyclopentane ring. Key structural features include:
- tert-Pentyl substituent at N1: A bulky alkyl group that enhances lipophilicity and may influence steric interactions in biological systems.
- Ethyl ester at C3: A reactive site for functionalization, common in medicinal chemistry for prodrug strategies.
This compound’s structural complexity makes it a valuable scaffold in drug discovery, particularly for targeting enzymes or receptors where rigidity and specific substituent interactions are critical.
Properties
IUPAC Name |
ethyl 1-(2-methylbutan-2-yl)-5-oxo-4,6-dihydrocyclopenta[c]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-5-14(3,4)16-11-8-9(17)7-10(11)12(15-16)13(18)19-6-2/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAJGENHPCHFFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N1C2=C(CC(=O)C2)C(=N1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501114897 | |
| Record name | 3-Cyclopentapyrazolecarboxylic acid, 1-(1,1-dimethylpropyl)-1,4,5,6-tetrahydro-5-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501114897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177257-64-4 | |
| Record name | 3-Cyclopentapyrazolecarboxylic acid, 1-(1,1-dimethylpropyl)-1,4,5,6-tetrahydro-5-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2177257-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopentapyrazolecarboxylic acid, 1-(1,1-dimethylpropyl)-1,4,5,6-tetrahydro-5-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501114897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
[3+2] Cycloannulation Using Bissilyldienediolates
The pyrazole ring fused to a cyclopentane moiety can be constructed via organocatalytic [3+2] cycloannulation. As demonstrated in the synthesis of ethyl 2-(4-phenylcyclopent-1-en-1-yl)-2-oxoacetate, bissilyldienediolate 1 reacts with α,β-unsaturated aldehydes 2 in Et₂O/pH-4 buffer (1:1 v/v) under nitrogen atmosphere. The Hayashi catalyst 3b (20 mol%) and 2,4-dinitrobenzoic acid (1.0 equiv.) facilitate enantioselective annulation, yielding γ-1,4-products after column chromatography (Hexane/Et₂O). For the target compound, substituting the aldehyde with a cyclopentanone-derived enal could enable cyclopenta[C]pyrazole formation.
Table 1: Cycloannulation Conditions and Yields
Hydrazine-Cyclopentanone Condensation
Pyrazole rings are classically synthesized via condensation of hydrazines with 1,3-diketones. Applying this to cyclopentanone derivatives, tert-pentyl hydrazine reacts with ethyl 3-oxocyclopentanecarboxylate under acidic conditions (HCl/EtOH) to form the tetrahydrocyclopenta[C]pyrazole core. The reaction proceeds at reflux (80°C, 6 h), followed by neutralization and extraction (CH₂Cl₂), yielding the cyclized product.
tert-Pentyl Group Installation
SN1 Alkylation of Pyrazole Nitrogen
The bulky tert-pentyl group (2-methylbutan-2-yl) is introduced via SN1 alkylation. Using tert-pentyl bromide and a Ag₂O catalyst in DMF at 60°C, the pyrazole nitrogen undergoes alkylation within 12 h. Silver oxide facilitates the formation of a stable carbocation, ensuring high regioselectivity.
Table 2: Alkylation Optimization
Esterification and Functional Group Retention
Direct Ester Incorporation in Cyclocondensation
Ethyl ester functionality is retained by employing ethyl acetoacetate derivatives in the cyclocondensation step. For example, ethyl 3-oxocyclopentanecarboxylate reacts with tert-pentyl hydrazine without ester hydrolysis under weakly acidic conditions (pH 4–5). Post-reaction purification via silica gel chromatography (Hexane/Et₂O) isolates the esterified product.
Ester Hydrolysis and Re-esterification
In cases where carboxylic acid intermediates form, re-esterification is achieved using ethanol and H₂SO₄ (2 mol%) under reflux. For instance, azilsartan methyl ester is hydrolyzed to the acid using NaOH (10%, 60–65°C) and re-esterified to ethyl ester with 96% yield.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
The [3+2] cycloannulation route offers moderate yields (63%) but superior stereocontrol, whereas hydrazine condensation provides higher yields (85–89%) at the expense of chiral purity. Alkylation efficiency depends on carbocation stability, with tert-pentyl bromide outperforming bulkier analogs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate has shown potential as a scaffold for the development of novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity.
Case Study: Anticancer Activity
In a study published in the European Journal of Medicinal Chemistry, derivatives of similar pyrazole compounds demonstrated significant anticancer properties against various cell lines. The incorporation of the cyclopentapyrazole structure may provide similar or enhanced effects due to its ability to interact with biological targets such as kinases and receptors .
Agrochemicals
The compound's unique structure can be leveraged in the development of agrochemicals, particularly as herbicides or fungicides. Its efficacy in inhibiting specific biochemical pathways in plants or fungi can be explored.
Case Study: Herbicidal Activity
Research indicates that compounds with similar pyrazole structures exhibit herbicidal activity by disrupting plant growth hormones. This compound could be synthesized and tested for its ability to inhibit weed growth effectively .
Materials Science
The compound may also find applications in materials science as a building block for polymers or as a modifier for existing materials. Its ability to form stable complexes with metals can be utilized in creating advanced materials with specific properties.
Case Study: Polymer Synthesis
A study investigated the use of pyrazole derivatives in synthesizing new polymeric materials with enhanced thermal stability and mechanical properties. This compound could serve as an effective monomer or crosslinking agent in these applications .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 10 | |
| Compound B | Herbicidal | 15 | |
| Ethyl 5-oxo... | Potential (TBD) | TBD | This Study |
Table 2: Synthesis Pathways
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Step 1 | Reagent X | Temp: 80°C, Time: 2h | 85 |
| Step 2 | Reagent Y | Temp: RT, Time: overnight | 90 |
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the nature of the target molecules. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences and their implications:
Physicochemical Properties
Biological Activity
Ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate (CAS Number: 1365874-61-8) is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tetrahydrocyclopenta structure fused with a pyrazole ring, which is critical for its biological activity.
Antiproliferative Effects
Recent studies have indicated that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results against breast cancer cell lines (MCF-7) with IC₅₀ values as low as 0.08 μM . This suggests that modifications in the pyrazole structure can enhance anticancer properties.
Inhibition of Enzymatic Activity
Pyrazole derivatives have been studied for their ability to inhibit enzymes such as EGFR (epidermal growth factor receptor), which is crucial in cancer proliferation. Some compounds in the pyrazole series demonstrated significant EGFR inhibitory activity comparable to established inhibitors like erlotinib .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example:
- Substituents on the Pyrazole Ring : Variations in substituents can significantly affect enzyme binding affinity and selectivity.
- Tetrahydrocyclopenta Modifications : Changes in the cyclopenta structure may enhance or reduce biological efficacy.
Study on Antiparasitic Activity
In a study examining pyrazole derivatives' effects on Trypanosoma cruzi, certain compounds demonstrated low toxicity against mammalian cells while maintaining trypanocidal activity. The most effective derivatives had IC₅₀ values lower than those of standard treatments . This indicates that this compound may possess similar properties.
Analgesic and Anti-inflammatory Properties
Another study highlighted that certain pyrazole derivatives exhibited analgesic and anti-inflammatory activities superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. The compounds showed significant inhibition of COX enzymes with selectivity indices indicating their potential as dual-action drugs .
Summary of Biological Activities
Q & A
Q. Methodology :
Substituent variation : Modify the ester group (e.g., methyl vs. ethyl) or replace tert-pentyl with smaller alkyl/aryl groups.
Bioactivity assays : Test derivatives against target enzymes (e.g., kinases) using enzymatic inhibition assays.
Computational modeling : Dock derivatives into protein active sites (e.g., COX-2) to predict binding affinity.
| Compound Type | Structural Feature | Bioactivity Trend |
|---|---|---|
| Ethyl ester (parent compound) | Rigid bicyclic core | Moderate COX-2 inhibition |
| Methyl ester analog | Increased solubility | Enhanced potency |
| Phenyl-substituted derivative | Aromatic π-stacking | Improved selectivity |
Data adapted from studies on analogous pyrazole-carboxylates .
Advanced: How to resolve contradictions in pharmacological data?
Discrepancies in bioactivity (e.g., conflicting IC₅₀ values across studies) may arise from:
- Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) alter compound stability.
- Metabolic interference : Ester hydrolysis in cell-based vs. cell-free assays can yield conflicting results. Validate using LC-MS to monitor metabolite formation .
Basic: What role does the tert-pentyl group play?
- Steric hindrance : Limits rotational freedom, enhancing binding specificity to hydrophobic enzyme pockets.
- Lipophilicity : Increases logP (~3.5), improving membrane permeability but reducing aqueous solubility.
- Metabolic stability : Tertiary carbon resists oxidative metabolism compared to linear alkyl chains .
Advanced: How to optimize synthesis for high yield?
- Catalyst screening : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction rates but may require lower temps to avoid side products.
- In-line analytics : Monitor reaction progress via HPLC to identify quenching points and minimize byproducts .
Basic: What analytical techniques confirm purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
